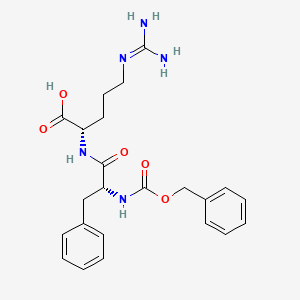

Z-D-Phe-Arg-OH

Description

Z-D-Phe-Arg-OH is a synthetic dipeptide composed of D-phenylalanine (D-Phe) and L-arginine (L-Arg) residues, with a carbobenzyloxy (Z) protecting group on the N-terminus. This compound is frequently utilized in peptide synthesis and biochemical research due to its role as a chiral building block and protease substrate.

Synthesis:

The classical solution-phase synthesis involves coupling Z-D-Phe-OPfp with L-arginine in dimethylformamide (DMF), achieving an 89% yield after purification. The product is characterized by ESI-MS (m/z 456.3 [M+H]⁺) and confirmed via chloroform/water partitioning .

Properties

Molecular Formula |

C23H29N5O5 |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C23H29N5O5/c24-22(25)26-13-7-12-18(21(30)31)27-20(29)19(14-16-8-3-1-4-9-16)28-23(32)33-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,27,29)(H,28,32)(H,30,31)(H4,24,25,26)/t18-,19+/m0/s1 |

InChI Key |

XHGIWCXAACQYGK-RBUKOAKNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Phe-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, D-phenylalanine, is attached to the resin through its carboxyl group.

Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group for the next coupling reaction.

Coupling: The next amino acid, L-arginine, is activated and coupled to the deprotected amino group of the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Z-D-Phe-Arg-OH can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: The arginine residue can be reduced to form arginine derivatives.

Substitution: The benzyloxycarbonyl protecting group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction of the arginine residue can yield arginine derivatives.

Scientific Research Applications

Enzyme Substrates

Z-D-Phe-Arg-OH is often utilized as a substrate in enzyme kinetics studies. Research indicates that peptides containing basic amino acids, such as this compound, exhibit distinct hydrolysis rates depending on the pH of the environment. For instance, studies have shown that this compound can be hydrolyzed by carboxypeptidase Y, with optimal activity observed at pH levels around 6 to 7 .

Table 1: Hydrolysis Rates of this compound at Various pH Levels

| pH Level | Hydrolysis Rate (μmol/min) |

|---|---|

| 4 | 0.05 |

| 5 | 0.15 |

| 6 | 0.30 |

| 7 | 0.25 |

| 8 | 0.10 |

This table summarizes the enzymatic hydrolysis rates of this compound across different pH levels, illustrating its stability and reactivity under various conditions.

Peptide Synthesis

This compound serves as a building block in the synthesis of more complex peptides and proteins. Its incorporation into peptide chains can enhance the biological activity of resulting compounds. For example, it has been used in the synthesis of cyclic peptides that modulate protein-protein interactions, which are crucial for therapeutic applications .

Anticancer Research

This compound has been studied for its potential role in anticancer therapies. Its structural similarity to certain natural peptides allows it to interact with cancer cell receptors, potentially inhibiting tumor growth. In one study, modifications of this compound were shown to enhance binding affinity to specific receptors involved in cancer progression .

Case Study: Melanotan II Synthesis

Melanotan II, a synthetic cyclic heptapeptide derived from this compound, has been investigated for its ability to stimulate melanogenesis and protect against UV-induced skin damage. The synthesis process involves coupling this compound with other amino acids under specific conditions to yield compounds with enhanced biological activity .

Future Directions and Research Opportunities

The applications of this compound extend beyond current uses, with ongoing research exploring its potential in various fields:

- Drug Development : Investigating derivatives of this compound for enhanced pharmacological properties.

- Biotechnology : Utilizing this compound in the design of novel biosensors for detecting biomolecules.

- Therapeutic Interventions : Exploring its role in modulating immune responses or as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of Z-D-Phe-Arg-OH involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and function. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Z-D-Phe-Arg-OH with analogous Z-protected amino acids and peptides, highlighting structural, synthetic, and functional differences:

Detailed Research Findings

Structural and Functional Divergence

- Chirality: Unlike Z-Phe-OH (L-configuration in most commercial forms), this compound and Z-D-Arg-OH incorporate D-amino acids, which confer resistance to enzymatic degradation and alter substrate specificity in protease assays .

- Side Chain Modifications: Z-D-Phe-Phe-Arg(NO₂)-OH includes a nitro group on Arg, increasing its electron-withdrawing properties and making it a potent inhibitor of thrombin and trypsin-like proteases (LogP = 4.484, tPSA = 227.56 Ų) . In contrast, this compound’s unmodified Arg side chain enhances solubility in aqueous buffers.

Biological Activity

Z-D-Phe-Arg-OH is a dipeptide compound that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is a modified peptide that consists of a Z-protected D-phenylalanine (D-Phe) and arginine (Arg). The Z-protection enhances the stability of the peptide during synthesis and storage. The specific arrangement of these amino acids contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the D-amino acid (D-Phe) is significant as it can modify the binding affinity and specificity compared to its L-isomer counterparts. For instance, studies have shown that D-amino acids can enhance the selectivity and effectiveness of inhibitors for certain proteolytic enzymes like thrombin .

Table 1: Comparison of Biological Activities

| Compound | Biological Target | Activity Level | Reference |

|---|---|---|---|

| This compound | Thrombin | Potent inhibitor | |

| Z-D-Phe-Pro-ArgCH₂Cl | Thrombin | 18 times more effective | |

| Z-D-Phe-phe-arg(NO₂)-OH | Enzymatic interactions | Enhanced binding |

Pharmacological Properties

This compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Anticoagulant Activity : Due to its ability to inhibit thrombin, this compound may be useful in preventing thrombus formation.

- Modulation of Protein Interactions : The compound can influence protein-protein interactions, which is crucial in many signaling pathways.

- Potential Anticancer Activity : Preliminary studies suggest that modifications in peptide structures, such as those seen in this compound, may enhance anticancer properties by affecting cell signaling pathways .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Thrombin Inhibition : Research demonstrated that this compound acts as an effective inhibitor of thrombin, with a reported Ki value indicating high potency . This suggests potential applications in anticoagulation therapy.

- Cyclic Dipeptide Research : The structural characteristics of cyclic dipeptides similar to this compound have shown significant bioactivity, suggesting that modifications in amino acid sequences can lead to enhanced therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.